Cas no 33469-27-1 (1H-Imidazole, 2-(2-methylpropyl)-4-(trifluoromethyl)-)

1H-Imidazole, 2-(2-methylpropyl)-4-(trifluoromethyl)- structure
33469-27-1 structure
Product name:1H-Imidazole, 2-(2-methylpropyl)-4-(trifluoromethyl)-
CAS No:33469-27-1
MF:C8H11F3N2
MW:192.181552171707
CID:1457697
PubChem ID:85784859

1H-Imidazole, 2-(2-methylpropyl)-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-(2-methylpropyl)-4-(trifluoromethyl)-
    • 2-Isobutyl-4-(trifluoromethyl)-1H-imidazole
    • A1-35069
    • 2-isobutyl-5-(trifluoromethyl)-1H-imidazole
    • 33469-27-1
    • Inchi: InChI=1S/C8H11F3N2/c1-5(2)3-7-12-4-6(13-7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13)
    • InChI Key: CQLJINACOKMWGR-UHFFFAOYSA-N
    • SMILES: CC(C)CC1=NC=C(N1)C(F)(F)F

Computed Properties

  • Exact Mass: 192.08753
  • Monoisotopic Mass: 192.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68

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